Dimethyl chloromalonate
Description
Significance as a Versatile Synthetic Intermediate
Dimethyl chloromalonate, a dialkyl 2-substituted malonate, is a key reagent in organic synthesis. chemicalbook.comderpharmachemica.com Its utility stems from its reactive nature, which allows for the construction of diverse molecular frameworks. smolecule.comderpharmachemica.com The presence of the chloro group makes it an effective electrophile, readily participating in nucleophilic substitution reactions. smolecule.com This reactivity is central to its role in creating a wide array of functionalized molecules.
One of the notable applications of this compound is in the synthesis of heterocyclic compounds. derpharmachemica.com It is used to create 5-, 6-, and 7-membered rings through cyclocondensation reactions with dinucleophiles. derpharmachemica.com Furthermore, it is a precursor in the production of important pharmaceutical intermediates. derpharmachemica.com For instance, it is a key starting material for an advanced intermediate of Bosentan, a drug used to treat pulmonary hypertension. derpharmachemica.com
The compound is also instrumental in the stereoselective synthesis of highly functionalized nitrocyclopropanes. nih.govacs.orgsigmaaldrich.com In a one-pot organocatalytic process, this compound reacts with nitroolefins to form a Michael adduct, which then cyclizes to produce nitrocyclopropanes with high diastereoselectivity. nih.govacs.orgsigmaaldrich.com This method is significant as cyclopropane (B1198618) rings are present in many natural products and biologically active agents. acs.org
Additionally, this compound is used in the synthesis of various other compounds, including:
4,5,6-trichloropyrimidine (B159284) chemicalbook.comsigmaaldrich.com
Tetra-alkoxycarbonylallylidenetriphenylphosphoranes chemicalbook.comottokemi.com
2-oxido-benzo[b]furan derivatives through reaction with hydroquinones chemicalbook.comsigmaaldrich.com
Historical Context of Malonate Esters in Organic Chemistry
The significance of this compound is best understood within the broader history of malonate esters in organic chemistry. Malonic acid, from which malonates are derived, was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. atamankimya.comwikipedia.org The name "malonic" itself comes from the Greek word for apple, "malon". atamankimya.comwikipedia.org
The development of the malonic ester synthesis became a cornerstone of organic chemistry. wikipedia.orgbritannica.com This reaction involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon atom situated between the two carbonyl groups. wikipedia.org This central carbon is readily deprotonated by a strong base to form a stable carbanion, which can then act as a nucleophile. wikipedia.org Subsequent reaction with an alkyl halide leads to a substituted malonic ester, which can then be hydrolyzed and decarboxylated to yield a substituted acetic acid. wikipedia.org
This synthetic strategy provided chemists with a reliable method for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. fiveable.me The malonic ester synthesis has been widely used in the preparation of a vast number of organic compounds. justdial.com
A particularly noteworthy application of malonic esters has been in the synthesis of barbiturates, a class of drugs historically used as sedatives and anticonvulsants. libretexts.orgmdpi.com The first barbiturate, barbital (B3395916) (Veronal), was introduced by Bayer in 1904 as a treatment for insomnia. libretexts.org The general synthesis involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org Over 2,500 different barbiturates have been synthesized using this methodology. libretexts.org
Scope and Research Focus of the Review
The primary focus of current research on this compound centers on its application as a versatile intermediate in the synthesis of complex organic molecules. smolecule.comontosight.ai Its reactivity allows for its use in creating a variety of compounds, including pharmaceuticals and agrochemicals. smolecule.comontosight.ai
A significant area of investigation is its use in the synthesis of highly functionalized cyclopropanes. nih.govacs.orgresearchgate.net Research has demonstrated a one-pot organocatalytic method for the stereoselective synthesis of nitrocyclopropanes by reacting this compound with nitroolefins. nih.govacs.org This process is of considerable interest due to the presence of the cyclopropane motif in numerous biologically active molecules. acs.org
The synthesis of heterocyclic compounds using this compound is another active area of research. derpharmachemica.com It is used as a building block for creating various ring systems, which are common structural features in many pharmaceuticals. derpharmachemica.com For example, it is a key component in a preparative method for 4,5,6-trichloropyrimidine. researchgate.net
Furthermore, the reactivity of this compound with various nucleophiles continues to be explored. chemicalbook.comsigmaaldrich.com Its reactions with compounds like hydroquinone (B1673460) derivatives lead to the formation of complex structures with potential applications in medicinal chemistry. smolecule.comchemicalbook.comsigmaaldrich.com While the specific biological activities of this compound itself are not extensively documented, its derivatives are studied for potential antimicrobial and anticancer properties. smolecule.com
Research has also focused on practical and efficient synthesis of this compound itself. An efficient pilot-plant scale synthesis has been developed involving the chlorination of dimethyl malonate with sulfuryl chloride, yielding a product of high purity. derpharmachemica.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7ClO4 | guidechem.com |
| Molecular Weight | 176.57 g/mol | ontosight.ai |
| Appearance | Yellow liquid | smolecule.com |
| Density | 1.305 g/mL at 25 °C | sigmaaldrich.comottokemi.com |
| Boiling Point | 105-106 °C/19 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.437 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-chloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQBURECUEBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049018 | |
| Record name | Dimethyl chloromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28868-76-0 | |
| Record name | Propanedioic acid, 2-chloro-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28868-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl chloromalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028868760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl chloromalonate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl chloromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYL CHLOROMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3S4XL5PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Dimethyl Chloromalonate
Established Synthetic Pathways
The principal and most documented method for synthesizing dimethyl chloromalonate is through the electrophilic chlorination of dimethyl malonate. derpharmachemica.comsmolecule.com This pathway is favored for its use of readily available starting materials. derpharmachemica.comderpharmachemica.com
Chlorination of Dimethyl Malonate.derpharmachemica.comsmolecule.comderpharmachemica.comvulcanchem.com
The direct chlorination of dimethyl malonate stands as the most established and practical route for obtaining this compound. derpharmachemica.comderpharmachemica.com This reaction involves the substitution of a hydrogen atom on the central carbon of the malonate with a chlorine atom. vulcanchem.com
Sulfuryl chloride (SO₂Cl₂) is the most widely employed reagent for the chlorination of dimethyl malonate. derpharmachemica.comsmolecule.comvulcanchem.com The process is typically conducted by adding sulfuryl chloride to dimethyl malonate under controlled temperature conditions. derpharmachemica.comsmolecule.com In a pilot plant scale synthesis, dimethyl malonate was charged into a reactor, and sulfuryl chloride (1.2 mole equivalents) was added over an hour, ensuring the temperature did not exceed 25°C. derpharmachemica.com The reaction mixture was then heated to between 40-45°C and maintained for 4-5 hours. derpharmachemica.comsmolecule.com This method proceeds via a free-radical mechanism. vulcanchem.com
The purity of this compound is significantly influenced by several reaction parameters. Key factors include the molar ratio of reactants, reaction time, temperature, and the presence of a solvent. derpharmachemica.comvulcanchem.com
Molar Ratio: Using 1.2 mole equivalents of sulfuryl chloride in neat (solvent-free) conditions at 40-45°C for 5 hours resulted in a product mixture containing approximately 88% this compound, 5.9% unreacted dimethyl malonate, and 5.0% of the dichloro byproduct. derpharmachemica.com
Reaction Duration: Prolonging the reaction time can lead to the conversion of the desired product into the dichloro impurity. derpharmachemica.comvulcanchem.com For instance, after maintaining the reaction for 48 hours, the amount of dimethyl 2-chloromalonate decreased to 75%, while the dichloro impurity increased to 15%. derpharmachemica.comvulcanchem.com Consequently, a shorter reaction time of around 5 hours is preferred to maximize product yield and minimize impurity formation. derpharmachemica.com
Solvent: While the reaction can be performed under solvent-free conditions, various solvents have been studied. derpharmachemica.com The use of EPA-friendly solvents like toluene (B28343) or acetonitrile (B52724) was explored, but the reaction did not reach completion even after 72 hours, with conversions of only 67.4% and 76.2%, respectively. derpharmachemica.com Dichloromethane has also been used. derpharmachemica.com Solvent-free conditions generally provide higher conversion rates more quickly. derpharmachemica.comsmolecule.com
| Solvent | Unreacted Dimethyl Malonate (Area % by GC) | Dimethyl 2,2-Dichloromalonate (Area % by GC) | This compound (Area % by GC) |
|---|---|---|---|
| Methylene chloride (10 mL/g) | 11.8 | 10.2 | 78.1 |
| Methylene chloride (5 mL/g) | 13.2 | 11.9 | 72.3 |
| Toluene | 14.7 | 6.2 | 67.4 |
| Acetonitrile | 13.2 | 8.7 | 76.2 |
Note: All reactions were maintained for over 72 hours. Data sourced from a study on the synthesis of dimethyl 2-chloromalonate. derpharmachemica.com
A significant challenge in the synthesis of this compound is the formation of the byproduct, dimethyl 2,2-dichloromalonate. derpharmachemica.comvulcanchem.com This compound arises from the over-chlorination of the malonate ester. vulcanchem.com The formation of this dichloro impurity is exacerbated by factors such as an excess of the chlorinating agent and extended reaction times or elevated temperatures. derpharmachemica.comvulcanchem.com In some reported methods, the formation of dimethyl 2,2-dichloromalonate can be as high as 20-25%. derpharmachemica.com Commercially available this compound often contains 4-5% of this dichloro impurity. sigmaaldrich.com
Alternative Chlorination Reagents and Conditions.vulcanchem.com
While sulfuryl chloride is the predominant reagent, other chlorination methods have been mentioned in the literature. derpharmachemica.com One such alternative is the use of dichlorantin, which has been reported to yield the product in 80% purity. derpharmachemica.com However, many of these alternative methods are not considered commercially viable. derpharmachemica.com The use of cupric chloride has also been examined for the chlorination of related ester enolates under mild conditions. researchgate.net
Industrial and Scalable Synthesis Considerations
The synthesis of this compound has been successfully scaled up to a pilot plant level. derpharmachemica.comderpharmachemica.comresearchgate.net In one example, a 50-L glass reactor was used to produce 24.71 kg of this compound from 20 kg of dimethyl malonate, achieving a 98% yield with a purity of 90.3% as determined by gas chromatography (GC). derpharmachemica.com
For industrial applications, especially in the synthesis of Active Pharmaceutical Ingredients (APIs), a high purity of raw materials (typically minimum 95%) is required, as impurities may also react in subsequent steps. derpharmachemica.com Since fractional distillation can lead to significant yield loss, alternative purification methods have been developed. derpharmachemica.com A simple and accessible method for removing the dimethyl 2,2-dichloromalonate impurity is through silica-plug filtration. derpharmachemica.com This technique has been shown to successfully upgrade the purity of this compound to meet the quality standards required for pharmaceutical manufacturing. derpharmachemica.com The cost-effectiveness of using commercially available sulfuryl chloride makes this route particularly attractive for industrial-scale production. derpharmachemica.com
Pilot Plant Scale Production Efficiency
The transition from laboratory-scale synthesis to pilot plant production of this compound has been successfully demonstrated, focusing on efficiency and scalability. derpharmachemica.comresearchgate.netderpharmachemica.com A key method involves the chlorination of dimethyl malonate with sulfuryl chloride. derpharmachemica.comresearchgate.netderpharmachemica.com This process has proven to be practical and cost-effective for producing the compound on a larger scale. derpharmachemica.com
In a specific pilot plant operation, approximately 25 kg of this compound was prepared. derpharmachemica.com The synthesis was conducted in a 50-L all-glass reactor, starting with 20 kg of dimethyl malonate. derpharmachemica.com The reaction with sulfuryl chloride yielded the crude product without requiring a complex work-up procedure. derpharmachemica.com Initially, this process provided this compound with a purity of about 90.3% area by Gas Chromatography (GC) and a high yield of 98%. derpharmachemica.com This demonstrates the viability of the synthetic route for bulk manufacturing, although further purification is necessary to meet higher quality standards. derpharmachemica.com
Pilot Plant Production Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Dimethyl malonate (20 Kg) | derpharmachemica.com |
| Chlorinating Agent | Sulfuryl chloride (24.5 Kg) | derpharmachemica.com |
| Reactor Size | 50-L all-glass | derpharmachemica.com |
| Yield (Crude) | 98% (24.71 Kg) | derpharmachemica.com |
| Purity (Crude) | 90.3 area % by GC | derpharmachemica.com |
| Final Scale Achieved | ~25 Kg | derpharmachemica.com |
Process Optimization for High Purity and Yield
A significant challenge in the synthesis of this compound is controlling the formation of the primary impurity, dimethyl 2,2-dichloromalonate. derpharmachemica.com Research has focused on optimizing reaction parameters to maximize the yield of the desired monochlorinated product while minimizing the dichloro impurity. derpharmachemica.com
Key optimization findings include:
Reaction Time: The reaction progress was monitored using GC. It was determined that discontinuing the reaction after 4-5 hours at 40-45°C provided the best balance. derpharmachemica.com Extending the reaction time to 48 hours led to an increase in the dimethyl 2,2-dichloromalonate impurity to 15% and a decrease in the desired product to 75%. derpharmachemica.com
Solvent Conditions: The reaction was effectively carried out without a solvent (neat), which is advantageous for process efficiency. derpharmachemica.com
Purification: While fractional distillation is a potential purification method, it was associated with considerable yield loss. derpharmachemica.com A more efficient and scalable reprocessing method was developed using a silica-plug filtration. derpharmachemica.com This technique successfully removes the dichloro impurity, allowing the production of this compound with a purity of not less than 95 area % by GC in high yields. derpharmachemica.com
This optimized process, combining controlled reaction times and a scalable purification step, enables the production of high-purity this compound suitable for use as a reagent in further chemical syntheses. derpharmachemica.com
Reaction Parameter Optimization
| Parameter | Condition | Observation/Outcome | Source |
|---|---|---|---|
| Reaction Time | 4-5 hours | Maximized product formation (~90% purity) with ~5% dichloro impurity. | derpharmachemica.com |
| Reaction Time | 48 hours | Product decreased to 75%, dichloro impurity increased to 15%. | derpharmachemica.com |
| Purification Method 1 | Fractional Distillation | Associated with significant yield loss. | derpharmachemica.com |
| Purification Method 2 | Silica-plug filtration | Achieved purity of ≥95% with high yields. | derpharmachemica.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. core.ac.uk This involves focusing on metrics like atom economy and minimizing waste generation. core.ac.uk
Atom Economy and Waste Reduction
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. rsc.org20.210.105 In the context of halogenated malonates, the choice of starting materials and reagents significantly impacts atom economy. derpharmachemica.comrsc.org
Ester Choice: The use of dimethyl malonate (a methyl ester) is preferable to diethyl malonate or other higher alkyl esters from an atom economy perspective. rsc.orgrsc.org Methyl esters lead to the generation of smaller quantities of waste compared to their ethyl counterparts. rsc.orgrsc.org
Halogen Source: When comparing halogenation agents, dimethyl 2-chloromalonate is considered superior to the corresponding bromo-compound in terms of atom economy. derpharmachemica.com However, the chlorination step using sulfuryl chloride (SO₂Cl₂) has a low atom economy because of the high molecular weight of the reagent relative to the single chlorine atom incorporated. rsc.org
Process Intensification: Reducing the number of synthetic steps is a core principle of green chemistry. 20.210.105 Direct chlorination represents a single-step synthesis, which compares favorably to multi-step alternatives in terms of process mass intensity and waste reduction. rsc.orgsemanticscholar.org Solvent-free (neat) reaction conditions further improve the environmental profile by eliminating solvent waste streams. derpharmachemica.com
Environmental Impact Assessment of Synthetic Routes
Comparing this to other halogenation chemistries, such as halogen exchange (Halex) methods, highlights trade-offs. While Halex processes can be very efficient, they often use high molecular weight reagents (e.g., Et₃N·3HF for fluorination), which results in low atom economy and contributes to waste streams. rsc.orgrsc.org Therefore, while the direct chlorination of dimethyl malonate is efficient, a comprehensive environmental impact assessment must account for the management of its gaseous byproducts. derpharmachemica.com
Reactivity and Mechanistic Investigations of Dimethyl Chloromalonate
Nucleophilic Substitution Reactions
The chemical behavior of dimethyl chloromalonate is dominated by nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. smolecule.com This reactivity allows for the construction of complex molecular architectures.
Reactions with Carbanions
Carbanions derived from this compound are key intermediates in forming new carbon-carbon bonds. sigmaaldrich.combiocompare.com These carbanions can participate in reactions such as the Michael addition to nitroolefins. This process, often catalyzed by tertiary amines, initially forms a Michael adduct. Under controlled conditions with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), this adduct undergoes cyclization to produce highly functionalized nitrocyclopropanes with excellent diastereoselectivity. nih.govacs.org
Another significant reaction involves the base-catalyzed C-alkylation of hydroquinones. rsc.org The reaction of this compound with hydroquinone (B1673460) or monosubstituted hydroquinones in a solution of sodium methoxide (B1231860) in methanol (B129727) yields 2-oxido-benzo[b]furan derivatives. sigmaaldrich.comrsc.org The proposed mechanism involves an initial O-alkylation, followed by fragmentation and a 1,4-addition of dimethyl sodiomalonate to the transient 1,4-benzoquinone (B44022) intermediate. rsc.org
Vicarious Nucleophilic Substitution or Oxidative Nucleophilic Substitution of Hydrogen Processes
Carbanions of this compound are known to react with naphthoquinone derivatives primarily through Vicarious Nucleophilic Substitution (VNS) or Oxidative Nucleophilic Substitution of Hydrogen (ONSH) processes. sigmaaldrich.comresearchgate.netresearchgate.net These reactions are generally faster in 2-halo substituted naphthoquinones compared to vinylic nucleophilic substitution of the halogen. researchgate.netresearchgate.net The introduction of a chlorine substituent at the 2-position of 1,4-naphthoquinone (B94277) significantly enhances its electrophilicity, leading to a much faster addition of the carbanion at a hydrogen-occupied position. researchgate.net
Mechanisms of Halogen Exchange Reactions
Halogen exchange reactions represent a crucial transformation for this compound, enabling the synthesis of other halogenated malonates.
The substitution of the chlorine atom in diesters of chloromalonic acid with a fluorine atom using potassium fluoride (B91410) is a common method for producing fluorinated compounds. fluorine1.ru While studies on diethyl chloromalonate are more prevalent, the principles apply to this compound. The reaction to form the corresponding fluoromalonate is a nucleophilic substitution. smolecule.com This halogen exchange typically proceeds via an Sₙ2 mechanism. smolecule.com
The efficiency and outcome of the fluorination of chloromalonates are highly dependent on the reaction conditions, including the solvent and the presence of catalysts. Aprotic solvents are generally preferred for this transformation. fluorine1.ru
Research on the analogous diethyl chloromalonate shows that in aprotic solvents like dimethylformamide (DMF), the reaction with potassium fluoride can lead to multiple products. fluorine1.ru At elevated temperatures (150°C), the yield of diethyl fluoromalonate can be around 20%. fluorine1.ru
The use of phase-transfer catalysts, such as crown ethers, can significantly improve the reaction. For instance, adding 18-crown-6 (B118740) to the reaction of diethyl chloromalonate with potassium fluoride in DMF increases the concentration of the desired diethyl fluoromalonate substantially, from 20% to 48%. fluorine1.ru The crown ether complexes with the potassium cation, increasing the solubility and concentration of "naked" fluoride anions in the solution, which enhances the rate of nucleophilic substitution. fluorine1.ruresearchgate.net However, in other solvents like acetonitrile (B52724), the presence of 18-crown-6 may favor side reactions, such as dimerization, instead of fluorination. fluorine1.ru
The choice of catalyst is also critical for selectivity in direct fluorination processes. For example, in the direct fluorination of dimethyl malonate to dimethyl fluoromalonate using elemental fluorine, a copper nitrate (B79036) catalyst was found to be effective. rsc.org
Table 1: Effect of Catalyst on the Fluorination of Diethyl Chloromalonate with KF in DMF at 150°C fluorine1.ru
| Catalyst | Yield of Diethyl Fluoromalonate |
| None | 20% |
| 18-crown-6 | 48% |
Reactions with Amines and Alcohols
This compound readily reacts with nucleophiles like amines and alcohols. smolecule.com The reaction with alcohols, particularly in the presence of a base, leads to O-alkylation products. For example, its reaction with guaiacol (B22219) in the presence of sodium hydroxide (B78521) and a toluene (B28343) solvent yields dimethyl 2-(2-methoxyphenoxy)malonate. derpharmachemica.com
It is also used in cyclocondensation reactions with amine derivatives. For instance, it reacts with formamidine (B1211174) acetate (B1210297) in the presence of sodium ethoxide to form 4,6-dihydroxy-5-chloropyrimidine. semanticscholar.org This intermediate can then be treated with phosphorus oxychloride and N,N-dimethylaniline to produce 4,5,6-trichloropyrimidine (B159284), a valuable synthetic building block. semanticscholar.org
Electrochemical Reactivity and Mechanisms
The electrochemical behavior of this compound, particularly in the presence of hydroquinone and catechol derivatives, has been a subject of detailed investigation. These studies, primarily employing techniques like cyclic voltammetry, reveal its role as a potent nucleophile in reactions initiated by electron transfer.
This compound participates in Michael addition reactions with quinone derivatives. researchgate.netresearchgate.net These reactions are typically studied by electrochemically oxidizing hydroquinones or catechols to their corresponding highly reactive p- or o-quinones. researchgate.netmarquette.edu The electrochemically generated quinone then serves as a Michael acceptor. ias.ac.in
The carbanion of this compound, formed in the presence of a base, acts as the nucleophile that attacks the electrophilic quinone. researchgate.net For instance, the electrochemical oxidation of catechol in an aqueous solution containing this compound leads to the formation of an adduct, confirming that the o-quinone derived from catechol readily undergoes a Michael addition. researchgate.netresearchgate.net Similarly, carbanions of this compound have been shown to react with naphthoquinone derivatives. The reaction of 2,3-dichloro-1,4-naphthoquinone with the carbanion of this compound in a tetrahydrofuran (B95107) (THF) solution using 1,8-Diazabicycloundec-7-ene (DBU) as a base yields a nucleophilic substitution product.
| Reactants | Reaction Conditions | Key Intermediates | Product Type | Source(s) |
|---|---|---|---|---|
| Catechol, this compound | Aqueous solution, Cyclic Voltammetry | o-Quinone | Michael Adduct | researchgate.netresearchgate.net |
| Substituted Catechols, Primary Amines (for comparison) | Glassy carbon electrode, varying pH | o-Quinones | Michael Adduct | ias.ac.in |
| 2,3-dichloro-1,4-naphthoquinone, this compound | DBU/THF | Carbanion of this compound | Nucleophilic substitution product |
The electrochemical reactions involving this compound and catechols are often described by an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.netias.ac.injmaterenvironsci.com This model provides a framework for understanding the sequence of events at the electrode surface and in the solution.
The proposed mechanism proceeds as follows:
E (Electron Transfer): The initial step is the electrochemical oxidation of the catechol or hydroquinone at the electrode surface. This is a two-electron, two-proton process that generates the corresponding reactive o- or p-quinone. researchgate.netmarquette.edu
C (Chemical Reaction): The electrogenerated quinone, being a potent electrophile, undergoes a chemical reaction—specifically, a 1,4-Michael addition—with the nucleophilic this compound present in the solution. researchgate.netias.ac.in
E (Electron Transfer): The resulting adduct can then undergo further electron transfer processes, leading to the final stable product.
Digital simulations of cyclic voltammograms for the oxidation of catechol in the presence of this compound have been successfully modeled based on the ECE mechanism, allowing for the estimation of the chemical reaction rate constant. researchgate.net In more complex systems, variations of this mechanism, such as ECEC or ECECE, have been proposed to account for all observed electrochemical phenomena. researchgate.netjmaterenvironsci.com
Intramolecular Cyclization and Condensation Mechanisms
While condensation reactions are characteristic of malonic esters, specific literature detailing the self-condensation of this compound to form tetramethyl ethylenetetracarboxylate was not found in the reviewed sources. Related compounds are noted to be utilized in reactions where self-condensation is minimized.
This compound is a key reagent in the synthesis of 2-oxido-benzo[b]furan derivatives from hydroquinones. derpharmachemica.com The reaction of hydroquinone or monosubstituted hydroquinones with this compound in a solution of sodium methoxide in methanol yields these benzofuran (B130515) derivatives.
The proposed mechanism for this base-catalyzed C-alkylation is interpreted as a multi-step process:
Initial O-alkylation: The reaction is believed to begin with the mono-O-alkylation of the hydroquinone by this compound.
Fragmentation and Quinone Formation: This is followed by a fragmentation step.
1,4-Addition: The final key step is a 1,4-addition of dimethyl sodiomalonate to a transient 1,4-benzoquinone that is formed in situ.
This pathway provides moderate to high yields of products that are not easily accessible through direct nucleophilic addition to 1,4-benzoquinones.
Complex Reaction Pathways
Beyond straightforward substitutions and additions, this compound can participate in more intricate, multi-component reaction cascades. A notable example is its reaction with dialkyl acetylenedicarboxylates and triphenylphosphine (B44618). derpharmachemica.comresearchgate.net This one-pot, three-component reaction produces highly stabilized phosphorus ylides, specifically tetra-alkoxycarbonylallylidenetriphenylphosphoranes, in moderate yields. derpharmachemica.comresearchgate.net
The proposed mechanism for this transformation involves the initial reaction between triphenylphosphine and the dialkyl acetylenedicarboxylate (B1228247) to form a zwitterionic intermediate. This intermediate then reacts with the acidic C-H bond of this compound, leading to the formation of the stable phosphorus ylide. These resulting ylides can undergo subsequent intramolecular Wittig reactions when heated, affording cyclic derivatives. researchgate.net
SN1 and SN2-Type Mechanisms
The reactivity of this compound in nucleophilic substitution reactions is a subject of mechanistic investigation, with evidence pointing towards the prevalence of the bimolecular (SN2) pathway over the unimolecular (SN1) route, although the SN1 mechanism is also proposed under certain conditions.
The SN2 mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This pathway is favored for α-halocarbonyl compounds like this compound. The rationale is that the alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is thermodynamically unfavorable. The carbocation at the α-position to a carbonyl group is destabilized by both the electron-withdrawing inductive effect of the carbonyl and an unfavorable resonance structure that places a positive charge on the already electrophilic carbonyl carbon. ugto.mx This inherent instability of the α-carbonyl carbocation makes the SN1 pathway energetically costly. ugto.mx
Research on the closely related diethyl chloromalonate supports the dominance of the SN2 mechanism. Quantum-chemical studies on the chlorine-fluorine exchange reaction show that while the reaction is spontaneous, the SN1 pathway is thermodynamically disfavored. youtube.com The reaction's thermodynamics are influenced by the polarity of the solvent; an increase in solvent polarity makes the reaction free energy (ΔG) less negative. youtube.com Despite this, the SN2 pathway is reported to proceed without a significant energy barrier across various solvents. youtube.com
| Solvent | Dielectric Constant (ε) | Reaction Free Energy (ΔG) for Cl-F exchange in Diethyl Chloromalonate (kJ/mol) |
| Cyclohexane | 2.02 | -266.9 |
| Dichloromethane | 8.93 | -244.3 |
| Acetone | 20.70 | -233.5 |
| Acetonitrile | 37.50 | -229.7 |
| Water | 78.39 | -221.8 |
Data sourced from quantum-chemical studies on diethyl chloromalonate, illustrating the influence of solvent polarity on the thermodynamics of SN2 substitution. youtube.com
In contrast to the above findings, some studies have proposed that the substitution of the halogen in 1,3-dicarbonyl compounds, a class that includes this compound, proceeds via an SN1 mechanism. nih.gov This suggests that under specific reaction conditions or with certain nucleophiles, the formation of a carbocation intermediate might be possible, or that a solvent-separated ion pair could be involved. However, detailed kinetic and computational studies for α-halocarbonyl compounds generally point towards the SN2 pathway as the more common and energetically favorable route. nih.govmasterorganicchemistry.com The carbanion of this compound is known to participate in various nucleophilic substitution reactions, acting as a potent nucleophile itself in reactions like the Vicarious Nucleophilic Substitution (VNS). dalalinstitute.com
Extended SN2'' Mechanisms
Information regarding the participation of this compound in "Extended SN2'' Mechanisms" is not available in the surveyed literature. This mechanistic pathway appears to be highly specialized or non-standard for this class of compounds.
Advanced Synthetic Applications of Dimethyl Chloromalonate in Organic Chemistry
Construction of Heterocyclic Systems
The reactivity profile of dimethyl chloromalonate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of two ester groups and a reactive chlorine atom allows for sequential reactions to build cyclic structures.
Pyrimidine (B1678525) Derivatives (e.g., 4,5,6-Trichloropyrimidine)
The construction of the pyrimidine core often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or amidine derivative. While the direct use of this compound for the synthesis of simple pyrimidines is not widely documented, the analogous reaction with dimethyl malonate is a classical approach. In this method, dimethyl malonate reacts with urea in the presence of a base to form barbituric acid, which serves as a key intermediate for a variety of substituted pyrimidines.
The synthesis of chlorinated pyrimidines such as 4,5,6-trichloropyrimidine (B159284) typically proceeds from such hydroxylated pyrimidine precursors. For instance, barbituric acid can be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine. chemicalbook.comwiley-vch.de Further modifications and reactions can then be employed to achieve the desired substitution pattern, including the introduction of a chlorine atom at the 5-position. While a direct one-step synthesis of 4,5,6-trichloropyrimidine from this compound is not a standard reported procedure, the malonate backbone is fundamental to the pyrimidine ring structure.
Benzofuran (B130515) and 2-Oxido-Benzo[b]furan Derivatives
This compound serves as a valuable C2 synthon in the construction of benzofuran rings. A common strategy involves the O-alkylation of a salicylaldehyde (B1680747) derivative with this compound, followed by an intramolecular condensation reaction. The initial reaction between the phenoxide of salicylaldehyde and this compound forms an ether intermediate. Subsequent base-mediated intramolecular cyclization, likely via a Darzens or related condensation, followed by decarboxylation, would lead to the formation of the benzofuran ring system.
The term "2-Oxido-Benzo[b]furan" can refer to several structures, with a plausible interpretation being a benzofuran-3(2H)-one. The synthesis of these structures can be envisaged through a pathway where salicylaldehyde is first acylated with a derivative of chloromalonic acid. The resulting ester could then undergo an intramolecular cyclization, such as a Baker-Venkataraman rearrangement followed by cyclization or a direct intramolecular nucleophilic substitution, to furnish the benzofuran-3(2H)-one skeleton. researchgate.netorganic-chemistry.org
3-Oxothiomorpholine Ring Systems
The synthesis of the 3-oxothiomorpholine ring system can be efficiently achieved using this compound as a key building block. This synthesis involves the condensation of this compound with a suitable bifunctional precursor, such as a protected 2-aminoethanethiol derivative. For instance, the reaction with tert-butyl (2-mercaptoethyl)carbamate under basic conditions would proceed via an initial S-alkylation, where the thiolate displaces the chloride of this compound. This is followed by an intramolecular aminolysis, where the deprotected amine attacks one of the ester carbonyls to form the six-membered heterocyclic ring, yielding the 3-oxothiomorpholine derivative. This strategy provides a straightforward entry into this important heterocyclic scaffold.
Carbocyclic Synthesis
The unique reactivity of this compound also extends to the formation of carbocyclic rings, most notably in the synthesis of highly strained cyclopropane (B1198618) systems.
Stereoselective Synthesis of Highly Functionalized Nitrocyclopropanes
A significant application of this compound is in the stereoselective synthesis of highly functionalized nitrocyclopropanes. A one-pot organocatalytic methodology has been developed that involves the conjugate addition of this compound to various nitroolefins. This Michael addition is catalyzed by a tertiary amine, leading to the formation of an adduct which then undergoes an intramolecular cyclization in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This cyclization proceeds with excellent diastereoselectivity, affording the nitrocyclopropane (B1651597) products. The reaction conditions are mild, and the protocol is applicable to a range of aliphatic and aromatic nitroolefins.
| Nitroolefin Reactant | Catalyst | Base for Cyclization | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| (E)-Nitrostyrene | Triethylamine | DBU | 85 | >95:5 |
| (E)-1-Nitroprop-1-ene | Quinuclidine | DBU | 78 | >95:5 |
| (E)-2-Nitro-1-phenylprop-1-ene | Triethylamine | DBU | 82 | >95:5 |
Cyclopropanated Fullerene Derivatives via Bingel-Hirsch Reactions
The Bingel-Hirsch reaction is a cornerstone of fullerene chemistry, enabling the covalent functionalization of the fullerene cage through cyclopropanation. While the classic Bingel-Hirsch reaction utilizes a bromomalonate, the underlying mechanism is applicable to chloromalonates as well. The reaction involves the base-promoted addition of the malonate carbanion to a oregonstate.eduoregonstate.edu double bond of the fullerene. This initial nucleophilic addition generates an anionic intermediate on the fullerene cage, which then undergoes an intramolecular nucleophilic substitution to displace the chloride, thereby forming the cyclopropane ring. This methodology allows for the introduction of a wide range of functionalities onto the fullerene scaffold by varying the ester groups of the malonate.
Asymmetric Cyclopropanation Reactions
The construction of cyclopropane rings, especially in an enantioselective manner, is a significant endeavor in organic synthesis due to the prevalence of this motif in bioactive molecules. This compound serves as a key C1 synthon in these transformations, particularly through Michael-initiated ring-closure (MIRC) reactions.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the cyclopropanation using this compound is no exception. Bifunctional organocatalysts, such as thiourea (B124793) derivatives, are frequently employed to control the stereochemical outcome. These catalysts can activate both the nucleophile (this compound) and the electrophile (a Michael acceptor) simultaneously through hydrogen bonding interactions.
A notable application is the synthesis of spiro-cyclopropaneoxindoles, which are core structures in many natural products and pharmaceuticals. In a typical reaction, this compound adds to an electrophilic acceptor, such as a 3-alkenyl-substituted oxindole (B195798) or coumarin, in a Michael addition. This is followed by an intramolecular cyclization via nucleophilic substitution, where the newly formed enolate displaces the chlorine atom to form the cyclopropane ring. nih.gov
For instance, an organocatalytic asymmetric Michael/alkylation cascade reaction between 5-alkenyl thiazolones and 3-chloroxindoles, catalyzed by Takemoto's bifunctional aminothiourea catalyst, yields highly functionalized spiro-thiazolone–cyclopropane-oxindoles. rsc.org This strategy provides access to complex molecules bearing three contiguous stereocenters. nih.govrsc.org
The success of asymmetric cyclopropanation hinges on the ability to control both diastereoselectivity and enantioselectivity. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome of the MIRC reaction.
In the organocatalytic synthesis of spiro-cyclopropaneoxindoles and related structures, high levels of stereocontrol are often achieved. For example, the reaction of 5-alkenyl thiazolones with 3-chloroxindoles produces spiro-thiazolone–cyclopropane-oxindoles with moderate to good diastereoselectivities (up to 9.4:1 dr) and good enantioselectivities (up to 93% ee). rsc.org Similarly, the cyclopropanation of 3-acylcoumarins with 3-halooxindoles can yield spirooxindole-cyclopropa[c]coumarin compounds with high to excellent diastereo- and enantioselectivities. nih.govresearchgate.net
However, achieving high enantioselectivity can be challenging. An early example involving the reaction of β-nitrostyrenes with 2-chloromalonates catalyzed by a chiral thiourea resulted in excellent diastereoselectivity (>98% dr) but only modest enantioselectivity, with a maximum of 47% ee. rsc.org This highlights the subtle interplay of factors governing the stereochemical course of these reactions.
The table below summarizes representative results for organocatalytic asymmetric cyclopropanation reactions involving chloromalonate derivatives.
| Michael Acceptor | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 5-Alkenyl Thiazolones | Takemoto's Aminothiourea | up to 9.4:1 | up to 93% | rsc.org |
| 3-Acylcoumarins | Organocatalyst | High to Excellent | High to Excellent | nih.govresearchgate.net |
| β-Nitrostyrenes | Chiral Thiourea | >98:2 | up to 47% | rsc.org |
Complex Molecule Assembly
Beyond cyclopropanation, this compound is a valuable building block for the assembly of other complex molecular structures, including phosphorus ylides and precursors to chiral acids and active pharmaceutical ingredients.
This compound is instrumental in the efficient, one-pot synthesis of tetra-alkoxycarbonylallylidenetriphenylphosphoranes. These complex phosphorus ylides are formed through a multi-component reaction involving this compound, triphenylphosphine (B44618), and a dialkyl acetylenedicarboxylate (B1228247). derpharmachemica.com This reaction proceeds by the initial addition of triphenylphosphine to the dialkyl acetylenedicarboxylate, followed by protonation by the acidic C-H of this compound. The resulting malonate anion then attacks the vinylphosphonium salt, leading to the final phosphorane product after subsequent rearrangement. The one-pot nature of this assembly makes it a highly efficient method for constructing these intricate molecules.
Halogenated acetic acids, particularly those with a chiral center, are important precursors for small chiral molecules used in spectroscopic and stereochemical studies. rsc.orgethz.ch this compound and its diethyl analogue can serve as starting materials for these compounds. rsc.org The synthetic route involves the unilateral decarboxylation of the halogenated dialkylmalonate. researchgate.net This process provides a versatile and straightforward method to access a variety of chiral halogenated acetic acids with different halogen substitutions (F, Cl, Br) at the α-carbon. rsc.orgethz.ch The availability and relatively low cost of dialkyl malonates make this a practical approach for synthesizing these valuable chiral building blocks. rsc.org
Dialkyl 2-halomalonates, including this compound, are important starting materials and intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). derpharmachemica.com Their utility lies in their ability to introduce key structural fragments into the target molecule. Examples of APIs synthesized using this class of reagents include:
Bosentan: A dual endothelin receptor antagonist used to treat pulmonary artery hypertension.
Viibryd™ (Vilazodone hydrochloride): An antidepressant used for the treatment of major depressive disorder.
AG-2034: An investigational antifolate agent. derpharmachemica.com
In these syntheses, this compound serves as a key building block for constructing heterocyclic rings or for introducing a carboxymethyl group, demonstrating its importance in medicinal chemistry and drug development. derpharmachemica.com
Precursors for Active Pharmaceutical Ingredients (APIs)
Case Studies: Bosentan, Viibryd™ (Vilazodone Hydrochloride), AG-2034
This compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). Its utility is highlighted in the synthetic routes of several modern drugs. This section explores the specific applications of this compound in the synthesis of Bosentan, the closely related chemistry in the synthesis of Viibryd™ (Vilazodone Hydrochloride), and the reported, though less detailed, connection to the synthesis of AG-2034.
Bosentan
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. A key step in the synthesis of Bosentan involves the preparation of the intermediate dimethyl 2-(2-methoxyphenoxy)malonate. researchgate.net This intermediate is crucial for the subsequent construction of the substituted pyrimidine core of the Bosentan molecule.
The synthesis of this key intermediate is achieved through a nucleophilic substitution reaction between guaiacol (B22219) and this compound. researchgate.net In this reaction, the phenoxide ion, generated from guaiacol by a base, acts as a nucleophile and displaces the chlorine atom on the this compound.
Reaction Scheme: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
| Reactant/Reagent | Role | Molecular Formula | Amount |
|---|---|---|---|
| Guaiacol | Starting Material | C7H8O2 | 200 g (1.61 mol) |
| This compound | Starting Material | C5H7ClO4 | 321.8 g (1.93 mol) |
| Sodium hydroxide (B78521) | Base | NaOH | 67.6 g (1.692 mol) |
| Toluene (B28343) | Solvent | C7H8 | 1 L |
Detailed Research Findings:
The reaction is typically carried out by first dissolving guaiacol in toluene, followed by the addition of sodium hydroxide to generate the sodium salt of guaiacol. researchgate.net this compound is then added to this mixture. researchgate.net The reaction proceeds under reflux for several hours to ensure complete conversion. researchgate.net Upon completion, the reaction mixture is worked up by washing with an aqueous solution and concentrating the organic phase to yield the desired product, dimethyl 2-(2-methoxyphenoxy)malonate, in high yield. researchgate.net One reported synthesis achieved a 94% yield of the product. researchgate.net
Viibryd™ (Vilazodone Hydrochloride)
Viibryd™ (Vilazodone Hydrochloride) is an antidepressant used for the treatment of major depressive disorder. While this compound is cited as a starting material for Viibryd™, published synthetic routes more commonly describe the use of its bromo-analogue, diethyl bromomalonate. researchgate.netderpharmachemica.com The chemistry, however, is analogous and demonstrates the utility of dialkyl halomalonates in the synthesis of a key benzofuran intermediate.
In a reported synthesis of Vilazodone, the crucial intermediate, 5-(1-piperazinyl)benzofuran-2-carboxamide, is prepared from 5-bromosalicylaldehyde (B98134) and diethyl bromomalonate. derpharmachemica.com This process involves an initial etherification reaction, which is then followed by cyclization to form the benzofuran ring. derpharmachemica.com
Reaction Scheme: Key Intermediate Synthesis for Vilazodone (using diethyl bromomalonate)
| Starting Material/Reagent | Role | Molecular Formula |
|---|---|---|
| 5-Bromosalicylaldehyde | Starting Material | C7H5BrO2 |
| Diethyl bromomalonate | Reactant | C7H11BrO4 |
Detailed Research Findings:
The synthesis of the key intermediate for Vilazodone involves a multi-step process that begins with the reaction between 5-bromosalicylaldehyde and diethyl bromomalonate. derpharmachemica.com This is followed by a series of reactions including cyclization, amidation, and substitution to yield 5-(1-piperazinyl)benzofuran-2-carboxamide. derpharmachemica.com This intermediate is then further reacted to produce Vilazodone Hydrochloride. derpharmachemica.com The use of diethyl bromomalonate in this context highlights the broader applicability of dialkyl halomalonates as precursors for the synthesis of complex heterocyclic systems in pharmaceuticals.
AG-2034
AG-2034, also known as L-Alanosine, is an antimetabolite that has been investigated for its potential in cancer therapy. Literature sources have identified AG-2034 as one of the active pharmaceutical ingredients for which this compound serves as a starting material. researchgate.net However, detailed, publicly available synthetic schemes explicitly outlining the role of this compound in the synthesis of AG-2034 are not readily found in the scientific literature. The structural complexity of AG-2034 suggests that this compound could potentially be used in the formation of a heterocyclic precursor or a side chain, but without explicit documentation, its precise role remains proprietary or less commonly published.
Computational and Spectroscopic Characterization in Dimethyl Chloromalonate Research
Theoretical Investigations of Reaction Mechanisms
Theoretical chemistry provides profound insights into the underlying principles governing chemical reactions, moving beyond empirical observations to predict and explain chemical behavior at a molecular level.
Quantum-Chemical Calculations of Energy Barriers
Quantum-chemical calculations are a cornerstone of modern chemical research, enabling the prediction of reaction feasibility and the exploration of potential energy surfaces. Methods like Density Functional Theory (DFT) are frequently employed to model reaction transition states and calculate their associated energy barriers.
For instance, in reactions analogous to those involving dimethyl chloromalonate, such as the nucleophilic substitution of diethyl chloromalonate, DFT calculations at the B3LYP/6-311+G* level have been used to characterize the transition state. Such studies have shown that the bimolecular (SN2) pathway is a barrierless, spontaneous process, whereas the unimolecular (SN1) dissociation of the carbon-chlorine bond has a prohibitively high energy barrier of around 200 kJ/mol, rendering it unviable.
Furthermore, theoretical studies on the substitution of chlorine by fluorine in diethyl chloromalonate have utilized quantum-chemical methods to calculate the reaction's energy barrier as a function of the solvent's dielectric constant. These calculations, using models like the Polarizable Continuum Model (PCM), help in selecting optimal solvents by predicting their effect on reaction kinetics. It was found that while increasing solvent polarity can lower the energy barrier, the effect plateaus for solvents with a dielectric constant (ε) greater than 20.
Table 1: Theoretical Data on Reaction Barriers for Chloro-Malonate Esters
| Compound/Reaction | Computational Method | Finding |
|---|---|---|
| Diethyl chloromalonate (SN2 vs SN1) | DFT (B3LYP/6-311+G*) | SN2 pathway is barrierless; SN1 pathway has a high energy barrier (~200 kJ/mol). |
Note: The data presented is for diethyl chloromalonate, a close structural analog of this compound, and is illustrative of the computational methodologies applied in this area of research.
Digital Simulation of Electrochemical Processes
Digital simulation is a powerful tool for deciphering complex electrochemical reaction mechanisms. By comparing simulated data with experimental results, such as cyclic voltammograms, researchers can validate proposed reaction pathways and extract kinetic parameters.
The electrochemical behavior of this compound has been studied in the context of its reaction with electrochemically generated o-quinone (derived from the anodic oxidation of catechol). rsc.orgresearchgate.net The results indicate that the o-quinone participates in a Michael addition reaction with this compound, which acts as a nucleophile. rsc.orgresearchgate.net The cyclic voltammograms of this process were digitally simulated based on an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. This simulation allowed for the estimation of the rate constant for the crucial chemical step (the Michael addition), providing a quantitative understanding of the reaction kinetics. researchgate.net Such simulations serve as a "magnifying glass" for electrochemists, helping to unravel the intricate processes occurring within an electrochemical cell. acs.org
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. Descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and ionization potential are critical for predicting how a molecule will behave in a chemical reaction.
In radical reactions, the interaction between the singly occupied molecular orbital (SOMO) of the radical and the frontier orbitals of its reaction partner is key. For example, in the radical-chain addition of this compound to electron-rich alkenes, the interaction between the SOMO of the electrophilic radical derived from this compound and the high-energy HOMO of the alkene is dominant.
Analytical Methodologies for Reaction Monitoring and Product Characterization
Rigorous analytical methods are essential for monitoring the progress of a reaction, identifying byproducts, and unequivocally characterizing the final product.
Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are workhorses in synthetic chemistry for both qualitative and quantitative analysis.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is particularly effective for monitoring reactions involving volatile compounds like this compound. In the synthesis of this compound via the chlorination of dimethyl malonate with sulfuryl chloride, GC analysis is crucial for tracking the reaction's progress. It allows for the quantification of the remaining starting material and the formation of both the desired product and the primary impurity, dimethyl 2,2-dichloromalonate. This real-time monitoring is vital for optimizing reaction conditions—such as time and temperature—to maximize the yield of the target compound while minimizing the formation of impurities.
High-Performance Liquid Chromatography (HPLC) is another indispensable tool, especially for analyzing less volatile products or for purity verification of the final compounds derived from this compound. rsc.org For example, in the synthesis of complex molecules, HPLC is used to determine the content of isomeric impurities or to monitor the progress of reactions where the products are not amenable to GC analysis.
Table 2: Application of GC in Monitoring this compound Synthesis
| Reaction Time (hours) | Temperature (°C) | This compound (%) | Dimethyl 2,2-dichloromalonate (%) | Dimethyl malonate (starting material) (%) |
|---|---|---|---|---|
| 5 | 45 | 88 | 5.0 | 5.9 |
Data derived from a study on the neat reaction of dimethyl malonate with 1.2 mole equivalents of sulfuryl chloride.
Infrared Spectroscopy and Mass Spectrometry
Infrared Spectroscopy
The infrared spectrum of this compound is distinguished by the prominent absorption bands corresponding to its ester functional groups and the carbon-chlorine bond. A key feature in the IR spectrum is the strong stretching vibration of the carbonyl groups (C=O) of the two methyl ester moieties. Due to the presence of the electronegative chlorine atom on the alpha-carbon, the frequency of this carbonyl stretch is shifted to a higher wavenumber compared to unsubstituted malonates. This is a well-documented effect of alpha-halogenation in carbonyl compounds. For the closely related diethyl chloromalonate, this stretching frequency is observed around 1760 cm⁻¹ cdnsciencepub.com.
The spectrum also displays characteristic C-O stretching vibrations associated with the ester groups, as well as C-H stretching and bending vibrations from the methyl groups. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.
A representative summary of the main infrared absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1760 | Strong | C=O stretch (ester carbonyl) |
| ~1440 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750-550 | Medium-Weak | C-Cl stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectroscopic instrument used.
Mass Spectrometry
Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of this compound. The mass spectrum provides evidence of the successful chlorination of dimethyl malonate and can be used to identify potential impurities, such as the dichlorinated byproduct. derpharmachemica.com
The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. A significant feature is the presence of isotopic peaks for the molecular ion, which is a direct consequence of the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two molecular ion peaks separated by two mass units (M⁺ and M⁺+2), with the relative intensity of the M⁺+2 peak being about one-third of the M⁺ peak.
Key fragmentation pathways typically involve the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃). The table below summarizes the major ions observed in the mass spectrum of this compound.
| m/z | Possible Fragment |
| 166/168 | [M]⁺ (Molecular ion) |
| 135/137 | [M - OCH₃]⁺ |
| 107/109 | [M - COOCH₃]⁺ |
| 77 | [C₃HO₂]⁺ |
| 59 | [COOCH₃]⁺ |
Note: The m/z values are given for the fragments containing the ³⁵Cl isotope, with the corresponding ³⁷Cl isotopic peaks appearing at m/z + 2.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enantioselective Transformations
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals and agrochemicals. A significant frontier in the use of dimethyl chloromalonate lies in the design of new catalytic systems that can control the stereochemistry of its reactions.
Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral bifunctional cinchona alkaloid-based organocatalysts have been used in the cyclopropanation of nitroolefins with this compound. unl.pt While these reactions yield nitrocyclopropanes with excellent diastereoselectivity, the enantioselectivity has been reported as moderate, indicating a clear area for improvement. unl.pt Research is therefore directed towards designing new generations of organocatalysts, such as those based on diphenylprolinol TMS ether, which have shown high efficiency in asymmetric cascade Michael-alkylation reactions with related bromomalonates to form chiral cyclopropanes. unl.pt
Another promising avenue is the development of metal-based catalytic systems. While copper-catalyzed radical cyclopropanation has been explored with related bromo- and unmodified malonates, applying these systems to this compound could provide alternative pathways to valuable donor-acceptor cyclopropanes. rsc.org The exploration of Lewis acid catalysis, which can facilitate ring-opening reactions of the resulting cyclopropanes, further highlights the synthetic potential of these catalytic approaches. unl.ptresearchgate.net The goal is to develop robust catalysts that offer high yields and, crucially, excellent enantio- and diastereoselectivity across a broad range of substrates. researchgate.net
Table 1: Research on Enantioselective Reactions Involving Malonates
| Reaction Type | Catalyst Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Cyclopropanation | Chiral bifunctional cinchona alkaloid | This compound, nitroolefins | Good yields and almost total diastereoselectivity; poor to moderate enantioselectivity. | unl.pt |
| Michael-Alkylation | Chiral diphenylprolinol TMS ether | α,β-Unsaturated aldehydes, bromomalonates | High enantio- and diastereoselectivities for chiral cyclopropane (B1198618) synthesis. | unl.pt |
| Cyclopropanation | Copper(II) complex and amines | Styrenes, dimethyl bromomalonate | Efficient protocol for donor-acceptor cyclopropane synthesis via a radical process. | rsc.org |
| Cyclopropanation | Tertiary amine catalysts | Enones, ammonium (B1175870) ylides | Intermolecular enantioselective organocatalytic approach. | researchgate.net |
Exploration of New Reaction Pathways and Synthetic Equivalents
Beyond established applications, researchers are actively exploring new transformations involving this compound to access novel molecular architectures. Its reactivity with various nucleophiles serves as a foundation for constructing complex molecules. smolecule.com For example, its reaction with hydroquinone (B1673460) derivatives can yield 2-oxido-benzo[b]furan structures. smolecule.comchemicalbook.comsigmaaldrich.com
The development of multicomponent reactions represents a key strategy for increasing synthetic efficiency. A one-pot synthesis of tetra-alkoxycarbonylallylidenetriphenylphosphoranes has been demonstrated through a complex reaction between this compound, dialkyl acetylenedicarboxylates, and triphenylphosphine (B44618). researchgate.net Further research into new multicomponent pathways could significantly expand the range of complex scaffolds that can be built from simple precursors in a single step.
This compound also serves as a synthetic equivalent for various reactive species. Its carbanion can participate in vicarious nucleophilic substitution reactions. chemicalbook.comsigmaaldrich.com Furthermore, under specific conditions, it can be a precursor to other valuable reagents. For example, halogen exchange reactions can convert this compound into fluorinated malonates, which are important building blocks in the life sciences. rsc.orgsmolecule.com The exploration of its role in generating organopnictogen (e.g., phosphorus) ylides and other reactive intermediates under catalytic conditions is another active area of investigation. mit.edu
Integration with Flow Chemistry and Automated Synthesis
The principles of green chemistry and process intensification are driving a shift from traditional batch manufacturing to continuous flow processes. Flow chemistry offers several advantages, including enhanced safety, better temperature control, improved scalability, and higher product consistency.
The synthesis of this compound itself, typically achieved by the chlorination of dimethyl malonate with sulfuryl chloride, is well-suited for flow chemistry. derpharmachemica.comvulcanchem.com Continuous processes can minimize the formation of the common byproduct, dimethyl 2,2-dichloromalonate, by allowing for precise control over reaction time and stoichiometry. vulcanchem.com This is particularly important as over-chlorination is exacerbated by prolonged heating and excess chlorinating agents. vulcanchem.com
Looking forward, the integration of this compound as a reagent in multistep, automated flow syntheses is a major goal. The development of continuous flow methods for reactions that use this compound, such as the synthesis of heterocyclic drug intermediates, is an area of active research. dur.ac.uk This approach could streamline the production of active pharmaceutical ingredients (APIs) by telescoping multiple synthetic steps, reducing waste, and eliminating the need for isolating intermediates. researchgate.net Collaborations between academic research groups and industry partners are focused on demonstrating the viability of such continuous processes on a pilot scale. dur.ac.uk
Table 2: Comparison of Batch vs. Flow Synthesis for Malonate Chlorination
| Parameter | Batch Synthesis | Flow Chemistry (Projected) | Reference |
|---|---|---|---|
| Byproduct Control | Formation of dimethyl 2,2-dichloromalonate can reach 15% after 48 hours. | Precise control of residence time and stoichiometry minimizes over-chlorination. | derpharmachemica.comvulcanchem.com |
| Temperature Control | Exothermic reaction can be difficult to control on a large scale. | Superior heat exchange allows for better management of exotherms, enhancing safety. | smolecule.com |
| Scalability | Scaling up can be challenging and may alter the product/byproduct ratio. | Readily scalable by running the system for longer periods or using parallel reactors. | dur.ac.uk |
| Consistency | Potential for batch-to-batch variability. | Higher consistency and product quality due to stable operating conditions. | vulcanchem.com |
Broadening Applications in Materials Science and Medicinal Chemistry
The unique reactivity of this compound makes it an attractive building block for both materials science and medicinal chemistry, fields that increasingly demand complex, functional molecules.
In medicinal chemistry , derivatives of this compound are key intermediates in the synthesis of various APIs. smolecule.com It is a documented starting material for important drugs such as the hypertension treatment Bosentan and the antidepressant Viibryd™ (Vilazodone hydrochloride). derpharmachemica.com Its utility in forming heterocyclic rings, such as pyrimidines and benzofurans, is particularly valuable, as these scaffolds are prevalent in biologically active compounds. researchgate.netcore.ac.uk Future research will likely focus on incorporating this compound into the synthesis of novel drug candidates, including potential antimicrobial and anticancer agents. smolecule.comcore.ac.uk Its use as a precursor to fluorinated building blocks further expands its relevance, as the introduction of fluorine can significantly enhance the pharmacokinetic properties of drug molecules. worktribe.com
In materials science , the applications of this compound are less explored but hold significant promise. There is speculative potential for its use in creating functionalized fullerenes through reactions like the Bingel-Hirsch cyclopropanation. derpharmachemica.comvulcanchem.com Furthermore, its derivatives could be used to create polymers with specific properties. For example, the related compound dimethyl difluoromalonate is used to create polymers with enhanced thermal stability and chemical resistance. Research into using this compound for polymer crosslinking or as a monomer for novel functional polymers is an emerging area that could lead to advanced materials with tailored characteristics. vulcanchem.comlookchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
